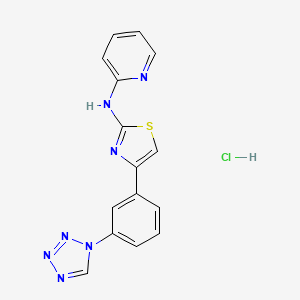

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

描述

4-(3-(1H-Tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-ylamine group at position 2 and a 3-(1H-tetrazol-1-yl)phenyl moiety at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The tetrazole group, a bioisostere for carboxylic acids, contributes to hydrogen-bonding interactions and metabolic stability, while the pyridine and thiazole rings offer π-π stacking and metal-coordination capabilities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the Thiazole Ring: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Coupling with Pyridine: The pyridine ring is introduced through a nucleophilic substitution reaction.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of catalysts to improve reaction efficiency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions can occur at the nitro groups if present.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of any nitro groups.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of cellular processes and molecular interactions.

Medicine

In medicinal chemistry, 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might also make it suitable for use in sensors or other technological applications.

作用机制

The mechanism of action of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biochemical effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the N,4-Diheteroaryl 2-Aminothiazole Class

Several N,4-diheteroaryl 2-aminothiazole derivatives have been synthesized and characterized. Key comparisons include:

Compound 3 : N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine Hydrobromide Monohydrate

- Substituents : Pyridin-2-yl at thiazole-C4; 6-methoxypyridin-3-yl at the amine.

- Counterion : Hydrobromide.

- Key Features : Protonation occurs at the pyridine nitrogen, forming N⁺–H⋯Br⁻ and N⁺–H⋯Owater hydrogen bonds. The methoxy group enhances hydrophilicity but reduces metabolic stability compared to tetrazole .

Compound 4 : N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine Hydrobromide

- Substituents : Pyrazin-2-yl at thiazole-C3.

- Counterion : Hydrobromide.

- Key Features : Protonation at the methoxypyridine nitrogen creates N⁺–H⋯Npyrazine chains. The pyrazine ring increases π-deficient character, altering electronic properties compared to the phenyl-tetrazole group in the target compound .

Comparison Table 1: Structural and Ionic Properties

Thiazol-2-amine Hydrochloride Derivatives

lists several thiazol-2-amine hydrochlorides with varying substituents:

5-(4-Chloro-2-methylbenzyl)thiazol-2-amine Hydrochloride

- Substituents : 4-Chloro-2-methylbenzyl at thiazole-C4.

Ethyl 2-(3-(Aminomethyl)phenyl)-4-methylthiazole-5-carboxylate Hydrochloride

- Substituents: Carboxylate ester at thiazole-C5; aminomethylphenyl at C2.

- Key Features : The ester group introduces hydrolytic instability, a drawback avoided by the tetrazole bioisostere in the target compound .

Comparison Table 2: Substituent Effects on Physicochemical Properties

Dihydrochloride Salts and Counterion Influence

N,N-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine Dihydrochloride

- Structure : Dihydrochloride salt with pyrazole and methylthiazole groups.

- Key Features: The dual hydrochloride ions enhance solubility but may increase crystal lattice energy, reducing bioavailability compared to mono-hydrochloride salts like the target compound .

Research Findings and Implications

- Tetrazole Advantage : The tetrazole group in the target compound offers superior hydrogen-bonding capacity and metabolic stability over carboxylic acid bioisosteres (e.g., esters in compounds) .

- Counterion Effects : Hydrochloride salts generally exhibit better solubility than hydrobromides (e.g., Compounds 3 and 4), though crystallization patterns vary with protonation sites .

- Electronic Properties : Pyrazine (Compound 4) and pyridine (Compound 3) substituents alter electron density, impacting binding affinity in receptor interactions compared to the phenyl-tetrazole moiety .

生物活性

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a synthetic compound featuring a tetrazole ring, a pyridine ring, and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition studies. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C17H17N7OS |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds with thiazole and tetrazole moieties exhibit significant antimicrobial properties. The presence of these heterocycles enhances the interaction with bacterial cell membranes and enzymes. For instance, derivatives containing the thiazole scaffold have shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL compared to standard antibiotics like ampicillin and streptomycin .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays demonstrated that certain analogues of thiazole exhibited cytotoxic effects on various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. For example, compounds derived from thiazole showed IC50 values in the low micromolar range, indicating potent cytotoxicity .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of xanthine oxidase (XO). Structure-based drug design (SBDD) studies revealed that modifications to the tetrazole moiety significantly improved inhibition potency. For instance, a derivative showed an IC50 value of 0.031 μM, comparable to established inhibitors . This suggests that the compound may have therapeutic potential in conditions like gout and hyperuricemia.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The SAR analysis indicates that:

- Tetrazole Moiety : Acts as a hydrogen bond acceptor, enhancing binding affinity to target enzymes.

- Pyridine Ring : Contributes to lipophilicity and interaction with biological membranes.

- Thiazole Group : Enhances antimicrobial properties through interaction with bacterial targets.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticonvulsant Activity : A study involving thiazole-integrated compounds revealed significant anticonvulsant properties, suggesting that similar structures may also exhibit neuroprotective effects .

- Antiproliferative Effects : Research on thiazole derivatives indicated promising antiproliferative activity against various cancer cell lines, highlighting their potential in cancer therapy .

常见问题

Q. Basic: What synthetic methodologies are effective for preparing thiazol-2-amine derivatives, and how can they be adapted for this compound?

Answer:

The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation reactions. For example, N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (55) was synthesized by reacting 4-phenyl-2-thiazolamine with 2-chloropyridine in DMF at 90°C in the presence of K₂CO₃, yielding 81% product after purification via flash column chromatography . Adapting this for the target compound, the tetrazole-substituted phenyl group could be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Catalysts : Use of Pd catalysts for cross-coupling or acid/base conditions for cyclization (e.g., POCl₃ in for thiadiazole synthesis) .

- Purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures in ) to achieve >98% HPLC purity .

Q. Advanced: How can protonation sites and intermolecular interactions in the hydrochloride salt form be experimentally resolved?

Answer:

Protonation sites in thiazol-2-amine salts can be determined via:

- X-ray crystallography : As demonstrated for N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide (3) , which revealed protonation at the pyridine nitrogen, stabilized by N–H⋯Br⁻ and Owater–H⋯Br⁻ hydrogen bonds .

- Solid-state NMR : ¹³C and ¹⁵N NMR can identify protonation-induced chemical shifts.

- DFT calculations : To model charge distribution and validate experimental data.

For the hydrochloride salt, similar approaches would resolve whether protonation occurs at the tetrazole N-atom or the pyridine ring, impacting solubility and crystallinity.

Q. Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in , ³, and ⁹) verify regiochemistry and substituent placement.

- Mass spectrometry : High-resolution MS (e.g., m/z matching in ) confirms molecular weight.

- HPLC : Purity assessment (e.g., 98–99% in ) using C18 columns and UV detection .

- Melting point analysis : Sharp melting ranges (e.g., 97–100°C in ) indicate crystallinity .

Q. Advanced: How do structural modifications (e.g., tetrazole vs. pyridine substituents) influence biological activity?

Answer:

The tetrazole group’s bioisosteric resemblance to carboxylic acids may enhance binding to targets like ion channels or enzymes. For example:

- ICA (N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine) : Acts as a SK channel inhibitor (IC₅₀ = 2.1 µM) due to pyridine-thiazole π-stacking interactions .

- Tetrazole substitution : Could mimic carboxylate groups in enzyme active sites (e.g., angiotensin II receptor antagonists). Comparative SAR studies using analogs (e.g., replacing tetrazole with pyrazole in ) would clarify pharmacophore contributions .

Q. Advanced: How can contradictions in biological data across similar derivatives be systematically addressed?

Answer:

Contradictions often arise from:

- Purity variations : Impurities >2% (e.g., ’s compound 59 at 99% purity vs. lower-yield analogs) skew bioactivity .

- Protonation state : Salt forms (hydrochloride vs. hydrobromide) alter solubility and membrane permeability .

- Assay conditions : Buffer pH affects ionization of tetrazole (pKa ~4.9) and pyridine (pKa ~5.2).

Resolution strategies :

- Dose-response curves : Validate activity across multiple concentrations.

- Structural analogs : Synthesize and test derivatives with controlled substitutions (e.g., ’s 54–57) to isolate functional group effects .

Q. Basic: What reaction conditions optimize cyclization steps for thiazole ring formation?

Answer:

Cyclization efficiency depends on:

- Reagents : Use of 2-bromo-1-(heteroaryl)ethan-1-one () or thiourea derivatives () .

- Temperature : 70–90°C in DMF or acetic acid (e.g., 96% yield for compound 57 in ) .

- Catalysts : Triethylamine for deprotonation or Pd catalysts for cross-couplings.

Example : For 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine (), cyclocondensation with concentrated H₂SO₄ achieved high regioselectivity .

Q. Advanced: How can computational modeling guide the design of derivatives with improved target affinity?

Answer:

- Docking studies : Predict binding modes to targets (e.g., SK channels for ICA analogs) using software like AutoDock or Schrödinger.

- MD simulations : Assess stability of ligand-receptor complexes over time.

- QSAR models : Correlate substituent electronic properties (e.g., tetrazole’s logP) with bioactivity data from .

属性

IUPAC Name |

N-pyridin-2-yl-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7S.ClH/c1-2-7-16-14(6-1)19-15-18-13(9-23-15)11-4-3-5-12(8-11)22-10-17-20-21-22;/h1-10H,(H,16,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSBVMZRFYGDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。